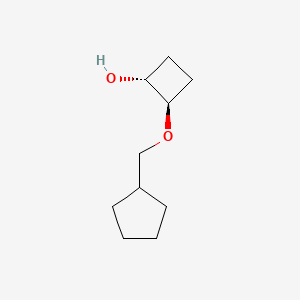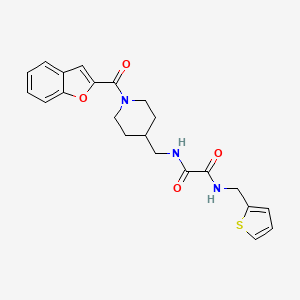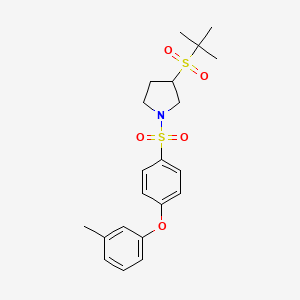
3-(Tert-butylsulfonyl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butylsulfonyl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring substituted with tert-butylsulfonyl and phenylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylsulfonyl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is functionalized through nucleophilic substitution reactions.
Introduction of the Tert-butylsulfonyl Group: This step often involves the reaction of the pyrrolidine intermediate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylsulfonyl Group: The final step includes the reaction of the intermediate with 4-(m-tolyloxy)phenylsulfonyl chloride under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butylsulfonyl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, contributing to drug discovery efforts.
Medicine
The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly in the treatment of diseases where sulfonyl-containing drugs are effective.
Industry
In the material science industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Tert-butylsulfonyl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, van der Waals forces, and sometimes covalent bonding, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
3-(Tert-butylsulfonyl)pyrrolidine: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.
1-((4-(m-tolyloxy)phenyl)sulfonyl)pyrrolidine: Lacks the tert-butylsulfonyl group, affecting its reactivity and stability.
3-(Phenylsulfonyl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)pyrrolidine: Substitutes the tert-butyl group with a phenyl group, altering its chemical properties.
Uniqueness
3-(Tert-butylsulfonyl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)pyrrolidine is unique due to the presence of both tert-butylsulfonyl and phenylsulfonyl groups, which confer distinct reactivity and stability. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs.
Propiedades
IUPAC Name |
3-tert-butylsulfonyl-1-[4-(3-methylphenoxy)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S2/c1-16-6-5-7-18(14-16)27-17-8-10-19(11-9-17)29(25,26)22-13-12-20(15-22)28(23,24)21(2,3)4/h5-11,14,20H,12-13,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMZIIFZHPXCSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)S(=O)(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
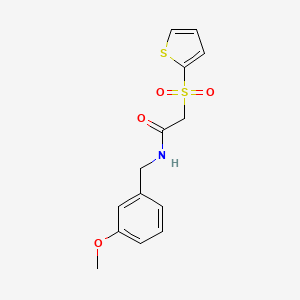
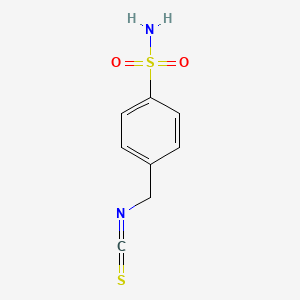
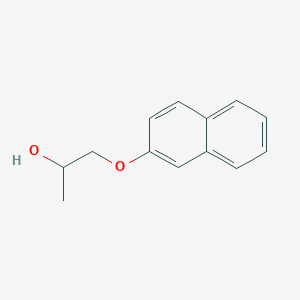
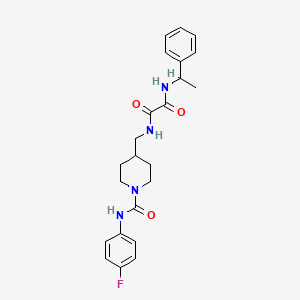
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2359522.png)
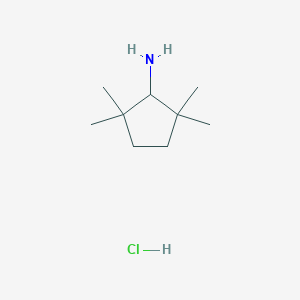
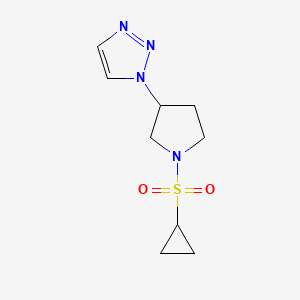
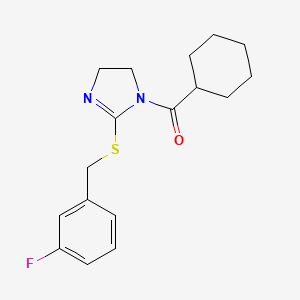

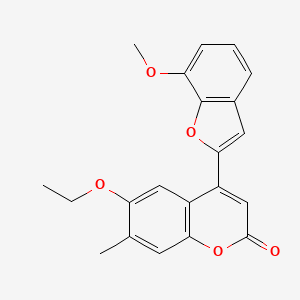
![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)
